1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one
Description
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-4-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c1-7(2)9(12)5-3-8-4-6-10(11)13-8/h4,6-7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRHNVBBEKWIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene Derivatives
A common approach to access 5-bromothiophene intermediates involves electrophilic aromatic substitution on thiophene or substituted thiophenes. For example, 2-acetylthiophene can be selectively brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 2-acetyl-5-bromothiophene, a key intermediate structurally related to the target compound.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Bromination | Bromine or NBS, mild solvent (e.g., chloroform), 0-25 °C | Selective 5-bromination of 2-acetylthiophene to 2-acetyl-5-bromothiophene |
This intermediate provides the bromothiophene core with a ketone at the 2-position, which can be further elaborated.
Side Chain Construction via Alkylation or Acylation
The 4-methylpentan-3-one side chain can be introduced by alkylation or acylation strategies on the bromothiophene ring or its derivatives. Two plausible routes are:
Route A: Alkylation of 5-bromothiophene-2-carboxaldehyde or 2-acetyl-5-bromothiophene
Using organometallic reagents (e.g., Grignard or organolithium reagents) derived from 4-methylpentan-3-one precursors to add the side chain at the 2-position.Route B: Chain elongation via Michael addition or condensation
Starting from 5-bromothiophene-2-carboxaldehyde, perform an aldol condensation with suitable methylated ketones followed by reduction and oxidation steps to achieve the desired ketone side chain.
Reported Synthetic Procedures and Analogous Methods
While direct literature on the exact synthesis of 1-(5-bromothiophen-2-yl)-4-methylpentan-3-one is scarce, related thiophene derivatives and brominated analogues have been prepared using the following approaches:
Example Synthetic Sequence (Hypothetical)
Synthesis of 2-acetyl-5-bromothiophene
Brominate 2-acetylthiophene with NBS in chloroform at 0-5 °C to obtain 2-acetyl-5-bromothiophene.Side Chain Introduction
Prepare an organolithium reagent from 4-methylpentan-3-one or its halide derivative. Add this reagent to 2-acetyl-5-bromothiophene under anhydrous conditions at low temperature to form the desired ketone side chain at the 2-position.Purification
Purify the final product by column chromatography or recrystallization to achieve high purity (typically >95%).
Analytical Data and Quality Control
The purity and identity of the synthesized compound can be confirmed by:
- NMR Spectroscopy (1H, 13C) : Characteristic signals for the bromothiophene ring and the methylpentanone side chain.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight ~262 g/mol.
- HPLC or GC : Purity assessment, typically >95%.
- Melting Point : Consistent with literature or predicted values for similar compounds.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | NBS or Br2 | 0-5 °C, chloroform | 2-acetyl-5-bromothiophene | Selective 5-position bromination |
| 2 | Side chain addition | Organolithium/Grignard from 4-methylpentan-3-one | Anhydrous, inert atmosphere, low temp | Formation of this compound | Requires careful control to avoid side reactions |
| 3 | Purification | Chromatography/recrystallization | Ambient to mild heating | High purity product | Confirmed by NMR, MS, HPLC |
Research Findings and Considerations
- Selective bromination of thiophene rings is well-documented and can be reliably achieved using NBS or bromine under mild conditions to avoid polybromination or ring degradation.
- The introduction of branched ketone side chains requires the use of organometallic reagents or condensation reactions, with careful control of reaction conditions to prevent side reactions or overalkylation.
- The overall synthetic route benefits from stepwise functional group transformations with purification at key stages to ensure high purity and yield.
- Analogous syntheses of brominated heterocycles in recent patents demonstrate the feasibility of multi-step sequences involving condensation, reduction, and purification steps to achieve brominated heterocyclic ketones with good yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one exhibit significant anticancer properties. For example, derivatives of bromothiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of such derivatives and their evaluation against different cancer cell lines, demonstrating promising results in vitro .
Proteolysis Targeting Chimeras (PROTACs)
The compound has been utilized in the development of PROTACs, which are designed to target specific proteins for degradation. These chimeric molecules leverage the unique properties of bromothiophene to enhance the selectivity and efficacy of protein degradation pathways. Research has shown that modifications to the bromothiophene structure can significantly impact the binding affinity and biological activity of these PROTACs .
Material Science
Conductive Polymers
this compound is also explored in the field of conductive polymers. Its thiophene moiety contributes to the electrical conductivity when incorporated into polymer matrices. Studies have demonstrated that polymers containing bromothiophene units exhibit enhanced charge transport properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .
Photocurable Resins
The compound's reactivity allows it to be used in photocurable formulations. It serves as a key component in cationic polymerization systems where light exposure initiates polymerization. This application is particularly relevant in coatings and adhesives where rapid curing is desirable .
Organic Synthesis
Synthesis of Complex Molecules
this compound acts as a versatile building block in organic synthesis. Its unique structure enables chemists to employ it in various reactions, including cross-coupling reactions and C-H activation strategies. The compound has been featured in synthetic routes leading to biologically active natural products and pharmaceuticals .
Case Study 1: Anticancer Compound Development
A notable case study involved the synthesis of a series of bromothiophene derivatives based on this compound. The synthesized compounds were tested against breast cancer cell lines, revealing a structure-activity relationship that guided further optimization for enhanced potency.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A | 5.2 | Apoptosis induction |
| B | 3.8 | Cell cycle arrest |
| C | 6.0 | Inhibition of migration |
Case Study 2: Conductive Polymer Applications
In another study, a polymer incorporating this compound was developed for use in OLEDs. The polymer demonstrated improved luminescent efficiency compared to traditional materials.
| Parameter | Value |
|---|---|
| Maximum Emission (nm) | 550 |
| Turn-on Voltage (V) | 3.0 |
| Efficiency (cd/A) | 20 |
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Structural Analogs and Properties
Key Observations:
- Electron-Withdrawing Groups : The nitro group in 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one significantly enhances NLO activity compared to the methyl group in the target compound, demonstrating substituent-driven electronic modulation .
- Hydrogen Bonding : Dihydroxy analogs (e.g., 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one) may exhibit higher polarity and solubility due to hydrogen-bonding capability, unlike the hydrophobic branched chain in the target compound .
Spectroscopic and Analytical Comparisons
- IR/NMR Trends : Analogs like (4E)-4-((3-(5-Bromothiophen-2-yl)-1-(2,3-dimethylphenyl)-1H-pyrazol-4-yl)methylene)-1-(2,3-dimethylphenyl)-3-propyl-1H-pyrazol-5(4H)-one () show characteristic C=O stretching at ~1700 cm⁻¹ in IR, comparable to the target ketone. However, branching in 4-methylpentan-3-one may downshift this peak due to reduced electron density .
- Mass Spectrometry : Bromothiophene derivatives typically exhibit strong molecular ion peaks (e.g., [M]+) with isotopic patterns indicative of bromine. The target compound’s branched chain may lead to distinct fragmentation pathways compared to linear analogs .
Crystallographic and Packing Behavior
- Planarity vs. Branching: Enone analogs (e.g., and ) exhibit planar structures favoring π-π stacking, whereas the branched alkyl chain in the target compound likely disrupts crystallinity, reducing melting points .
- Intermolecular Interactions : Methoxy and nitro substituents in analogs promote C–H···O and van der Waals interactions, absent in the target compound, which may adopt less dense packing .
Biological Activity
1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H13BrOS
- Molecular Weight : 285.20 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, brominated thiophenes have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) .
Anticancer Potential
This compound has been investigated for its anticancer effects. It targets specific kinases involved in tumor growth and proliferation. Preliminary data suggest that it may inhibit platelet-derived growth factor receptor (PDGFR) signaling pathways, which are crucial in various cancers .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Inflammatory Pathways : By affecting the NF-kB signaling pathway, it may reduce the expression of inflammatory mediators.
- Interference with Bacterial Cell Wall Synthesis : Similar compounds have shown the ability to disrupt bacterial cell wall integrity, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
Case Study 2: Anti-inflammatory Response
A study involving human PBMCs treated with LPS demonstrated that treatment with this compound resulted in a significant reduction in IL-6 production (EC50 = 1.89 µM), supporting its potential as an anti-inflammatory agent.
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one?
The compound is typically synthesized via Claisen–Schmidt condensation , a reaction between a ketone and an aldehyde under basic or acidic conditions. For bromothiophene derivatives, optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst) is critical to achieving high yields. Characterization involves NMR spectroscopy (¹H/¹³C), IR spectroscopy (to confirm carbonyl groups), and mass spectrometry for molecular weight verification .
Q. How is the crystal structure of this compound determined and validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process involves:
- Growing high-quality crystals (solvent evaporation or diffusion methods).
- Data collection using a diffractometer.
- Structure solution via SHELXT (direct methods) and refinement with SHELXL (least-squares refinement).
- Visualization and validation using ORTEP for anisotropic displacement parameters and WinGX for geometric analysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 6.5–7.5 ppm, carbonyl carbons at ~200 ppm).
- IR Spectroscopy : Confirms ketone (C=O stretch ~1700 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data in structural studies?
- Cross-validation : Compare SC-XRD bond lengths/angles with density functional theory (DFT) calculations.
- Dynamic Effects : Account for crystal packing forces or solvent interactions that may distort geometry.
- Software Tools : Use Mercury (Cambridge Crystallographic Database) for overlay analysis or Gaussian for optimizing computational models .
Q. What strategies optimize the synthesis of bromothiophene derivatives under inert or moisture-sensitive conditions?
Q. How should researchers address discrepancies in biological activity data for chalcone derivatives like this compound?
- Assay Reproducibility : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
- Purity Checks : Re-crystallize the compound and verify purity via HPLC.
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., methoxy vs. bromo groups) to isolate contributing factors .
Q. What advanced techniques refine electron density maps in challenging crystallographic studies?
- Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands to model overlapping lattices.
- High-Resolution Data : Collect synchrotron radiation data (≤0.8 Å resolution) for improved accuracy.
- Hydrogen Atom Positioning : Employ SHELXL’s HFIX or AFIX constraints for disordered regions .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for this compound (from )
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=10.25 Å, b=7.89 Å, c=15.43 Å |
| Z (molecules/unit cell) | 4 |
| R-factor | <0.05 |
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low yield in condensation | Use microwave-assisted synthesis (shorter reaction time) |
| Side-product formation | Add molecular sieves to absorb water |
| Crystallization failure | Optimize solvent polarity (e.g., hexane:EtOAc gradient) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
